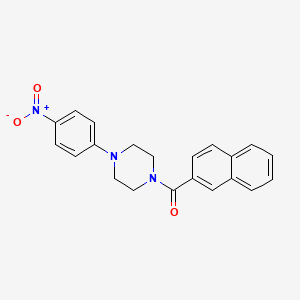![molecular formula C19H23ClO4 B5178371 1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5178371.png)
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene, also known as TDI or toluene diisocyanate, is a highly reactive chemical compound widely used in the production of polyurethane foams, coatings, adhesives, and elastomers. TDI is a colorless to pale yellow liquid with a pungent odor. It is a potent sensitizer and can cause severe respiratory and skin irritation upon exposure.
作用机制
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene is a potent sensitizer that can cause allergic reactions upon exposure. It reacts with proteins in the body, forming adducts that can trigger an immune response. This compound can also cause oxidative stress and inflammation, leading to tissue damage and respiratory and skin irritation.
Biochemical and Physiological Effects:
This compound can cause a range of health effects depending on the level and duration of exposure. Acute exposure to high concentrations of this compound can cause severe respiratory distress, including bronchospasm, coughing, and shortness of breath. Chronic exposure to low levels of this compound can cause asthma-like symptoms, such as wheezing, chest tightness, and coughing. This compound can also cause skin irritation, including redness, itching, and swelling.
实验室实验的优点和局限性
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene is a useful model compound for studying the effects of isocyanates on human health. It is highly reactive and can be easily modified to create derivatives with different properties. However, this compound is also highly toxic and requires careful handling and disposal. Researchers must take appropriate safety precautions when working with this compound to avoid exposure and minimize the risk of adverse health effects.
未来方向
There are several areas of research that could benefit from further investigation into the properties and effects of 1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene. These include:
1. Development of safer alternatives to this compound in the production of polyurethane products.
2. Investigation of the long-term health effects of this compound exposure, including the potential for cancer and other chronic diseases.
3. Development of more sensitive and specific diagnostic tests for this compound exposure and sensitization.
4. Exploration of the potential therapeutic applications of this compound and its derivatives in medicine, such as in the treatment of cancer or inflammation.
5. Investigation of the effects of this compound on the environment and its potential for bioaccumulation and toxicity in aquatic and terrestrial ecosystems.
合成方法
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene is synthesized by the reaction of toluene with phosgene and then with an amine. The process involves several steps and requires careful control of temperature, pressure, and reaction time. This compound is produced in large quantities in chemical plants around the world.
科学研究应用
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has been extensively studied in the scientific community due to its widespread use and potential health hazards. Researchers have investigated its mechanism of action, biochemical and physiological effects, and potential applications in medicine and industry. This compound is used as a model compound to study the effects of isocyanates, a group of chemicals that are commonly used in the production of polyurethane products.
属性
IUPAC Name |
1-chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-3-22-16-5-4-6-17(14-16)23-11-9-21-10-12-24-18-7-8-19(20)15(2)13-18/h4-8,13-14H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXLYXFHUPBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5178289.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)
![1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one](/img/structure/B5178295.png)

![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178303.png)
![N-benzyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5178308.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5178310.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5178327.png)
![N-benzyl-N-methyl-3-({[2-(4-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5178337.png)
![N-(4-chlorobenzyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5178345.png)
![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5178362.png)
![1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}](/img/structure/B5178377.png)
